Monastrol

Description

Properties

IUPAC Name |

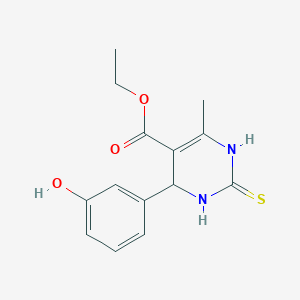

ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBCDGHHHHGHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388124, DTXSID501317756 | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329689-23-8, 254753-54-3 | |

| Record name | (±)-Monastrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329689-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-Monastrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Allosteric Inhibition of Mitotic Kinesin Eg5 by Monastrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in anti-cancer drug discovery. Its mechanism of action centers on the specific and allosteric inhibition of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5), a motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. This technical guide provides an in-depth exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of this compound. Quantitative data are summarized for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's biological effects.

Core Mechanism of Action: Allosteric Inhibition of Eg5

This compound disrupts mitosis by binding to a novel, allosteric pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[1][2] This binding event is non-competitive with respect to both ATP and microtubules.[3][4] The interaction induces a conformational change in Eg5 that ultimately inhibits its function through several key effects:

-

Inhibition of ATPase Activity: this compound allosterically inhibits the basal and microtubule-stimulated ATPase activity of Eg5.[5][6] This is primarily achieved by slowing the rate of ADP release from the motor domain, a critical step in the kinesin catalytic cycle.[3][7]

-

Weakened Microtubule Affinity: The this compound-bound conformation of Eg5 exhibits a significantly reduced affinity for microtubules.[5][8] This destabilizes the interaction between Eg5 and its track, preventing the generation of force required for spindle pole separation.

-

Stabilization of a Non-Productive State: this compound appears to stabilize a conformational state of Eg5 that favors the reversal of ATP hydrolysis, further contributing to the motor's inability to perform productive work.[5][8]

The culmination of these molecular effects is the inability of Eg5 to crosslink and slide antiparallel microtubules, leading to the collapse of the forming bipolar spindle and the formation of a characteristic "monopolar spindle" phenotype, where duplicated but unseparated centrosomes reside at the center of a radial array of microtubules.[7][9]

Quantitative Analysis of this compound's Activity

The following tables summarize key quantitative data characterizing the interaction of this compound with Eg5 and its effects on cellular processes.

Table 1: Biochemical Parameters of this compound Inhibition of Eg5

| Parameter | Value | Conditions | Reference(s) |

| IC50 (Eg5 ATPase Activity) | 14 µM | Recombinant human Eg5 | [10][11] |

| 6.1 µM | Eg5 expressed in HeLa cells | [11] | |

| Kd (this compound-Eg5) | 2.3 µM | In the absence of microtubules | [5] |

| 4.8 µM | Dimeric Eg5-513 | [12] | |

| Effect on Microtubule Affinity (Kd,Mt) | 0.07 µM (Control) vs. 2.3 µM (S-Monastrol) | Equilibrium binding of Eg5 to microtubules | [5] |

| Effect on ATPase Rate (kcat) | 5.3 s⁻¹ to 1.0 s⁻¹ (Eg5-367) | Microtubule-stimulated ATPase activity | [5] |

| 3.7 s⁻¹ to 0.3 s⁻¹ (Eg5-437) | Microtubule-stimulated ATPase activity | [5] | |

| Effect on ADP Release Rate | 0.05 s⁻¹ to 0.007 s⁻¹ (Eg5-367, no MTs) | Pre-steady-state kinetics | [7] |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | IC50 / EC50 | Reference(s) |

| HeLa | Cell Viability (MTT Assay) | 111 ± 25 µM | [13][14] |

| MCF-7 | Cell Viability (MTT Assay) | 88 ± 23 µM | [13][14] |

| U138 (Glioma) | Cell Viability | ~200 µM | [15] |

| C6 (Glioma) | Cell Viability | ~100 µM | [15] |

| HCT116 | Mitotic Arrest (DNA content) | 1.2 µM | [11] |

| HCT116 | Mitotic Arrest (Phospho-histone H3) | 1.5 µM | [11] |

Experimental Protocols

Kinesin ATPase Assay

This protocol outlines a general procedure for measuring the microtubule-stimulated ATPase activity of Eg5 and its inhibition by this compound.

-

Reagents:

-

Purified recombinant Eg5 protein.

-

Taxol-stabilized microtubules.

-

Assay Buffer (e.g., 20 mM PIPES-KOH pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

ATP solution.

-

This compound stock solution (in DMSO).

-

Malachite green reagent for phosphate (B84403) detection or a commercial ELISA-based kit.

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, microtubules, and varying concentrations of this compound (or DMSO for control).

-

Add Eg5 protein to the reaction mixture and incubate for a few minutes at room temperature to allow for binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or denaturing the protein).

-

Measure the amount of inorganic phosphate (Pi) released using the malachite green assay or follow the manufacturer's protocol for an ELISA-based kit.[16]

-

Calculate the ATPase activity (nmol Pi/min/mg Eg5) and determine the IC50 of this compound by plotting activity versus inhibitor concentration.

-

Immunofluorescence Staining of Monopolar Spindles

This protocol details the visualization of monopolar spindles in this compound-treated cells.[17]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) on glass coverslips in a petri dish and culture overnight.

-

Treat the cells with 100 µM this compound (or DMSO as a control) for 16-24 hours to induce mitotic arrest.[17]

-

-

Fixation and Permeabilization:

-

Aspirate the culture medium and wash the cells with PBS.

-

Fix the cells with either 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

-

If using PFA, wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. For visualizing monopolar spindles, use antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes).

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI (300 nM in PBS) for 5 minutes.

-

-

Mounting and Imaging:

-

Rinse the coverslips with PBS and mount them onto glass slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. This compound-treated mitotic cells will exhibit a monopolar spindle with a radial array of microtubules emanating from a central point containing the centrosomes, with chromosomes arranged in a ring around the periphery.

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining.[18][19][20]

-

Cell Culture and Treatment:

-

Culture cells in a petri dish to approximately 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 100 µM) for a specific duration (e.g., 24 hours). Include a DMSO-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data on at least 10,000-20,000 single-cell events.

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound treatment will lead to an accumulation of cells in the G2/M phase.

-

Signaling Pathways and Experimental Workflows

This compound-Induced Mitotic Arrest and Apoptosis

Inhibition of Eg5 by this compound leads to the formation of monopolar spindles, which activates the Spindle Assembly Checkpoint (SAC).[8][21] The SAC is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to enter anaphase. Key proteins like Mad2 are recruited to unattached or improperly attached kinetochores, initiating a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and causing a mitotic arrest.[9][22] Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.[8][21]

Caption: this compound-induced signaling pathway leading to apoptosis.

Experimental Workflow for Characterizing this compound's Mechanism

A logical workflow for investigating the mechanism of action of this compound involves a multi-faceted approach, from biochemical assays to cellular imaging and analysis.

Caption: Experimental workflow for this compound's mechanism of action.

Conclusion

This compound serves as a paradigm for the targeted inhibition of a mitotic kinesin. Its well-defined allosteric mechanism of action, which translates to a clear and potent anti-mitotic phenotype, has made it an invaluable tool for dissecting the complexities of cell division. The detailed understanding of its interaction with Eg5, supported by robust quantitative data and well-established experimental protocols, continues to guide the development of next-generation Eg5 inhibitors with improved potency and specificity for therapeutic applications in oncology. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their studies or to build upon its legacy in the pursuit of novel anti-cancer agents.

References

- 1. agscientific.com [agscientific.com]

- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of the mitotic inhibitor this compound with human kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A structural model for this compound inhibition of dimeric kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of N-1 arylation of this compound on kinesin Eg5 inhibition in glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Monastrol as a Selective Eg5 Kinesin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol is a cell-permeable small molecule that has emerged as a critical tool in cell biology and a lead compound in the development of novel anti-cancer therapeutics.[1][2] It functions as a potent and specific allosteric inhibitor of Eg5 (also known as KIF11 or KSP), a plus-end-directed kinesin motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[3][4][5] Inhibition of Eg5 by this compound leads to a characteristic mitotic arrest, where cells form monopolar spindles ("mono-asters") and are unable to progress to anaphase, ultimately triggering apoptosis in many cancer cell lines.[1][6][7] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and its effects on cellular processes.

Introduction to Eg5 and the Mitotic Spindle

The mitotic spindle is a complex and dynamic macromolecular machine responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic integrity. Kinesin motor proteins are key players in the assembly and dynamics of the mitotic spindle, and among them, Eg5 holds a central role.[8]

Eg5 is a member of the kinesin-5 family, a group of homotetrameric motor proteins.[8][9] The Eg5 homotetramer is composed of four identical polypeptide chains, each containing a motor domain, a stalk domain, and a tail domain.[8][9] This structure allows Eg5 to crosslink and slide antiparallel microtubules apart, generating an outward pushing force that is essential for the separation of the spindle poles and the establishment of a bipolar spindle.[9][10] Inhibition of Eg5 function disrupts this delicate balance of forces, leading to the collapse of the nascent bipolar spindle and the formation of a monopolar spindle, where the two spindle poles are not separated.[10][11]

This compound: A Selective Allosteric Inhibitor of Eg5

This compound was identified through a phenotype-based screen as a small molecule that arrests cells in mitosis with a distinct monoastral spindle phenotype.[1] Unlike many traditional anti-mitotic drugs like taxanes and vinca (B1221190) alkaloids that target tubulin, this compound's mechanism of action is highly specific to Eg5.[1]

Mechanism of Action

This compound acts as an allosteric inhibitor of Eg5, meaning it binds to a site on the motor domain that is distinct from the ATP- and microtubule-binding sites.[5][12] This binding is non-competitive with respect to both ATP and microtubules.[13] The this compound binding pocket is a hydrophobic, induced-fit pocket located between loop L5 and helix α3 of the Eg5 motor domain.[12]

Binding of this compound to this allosteric site induces a conformational change in the Eg5 motor domain.[12] This conformational change is thought to stabilize a state that has a lower affinity for microtubules and inhibits the release of ADP from the nucleotide-binding pocket.[4] By slowing down ADP release, this compound effectively stalls the ATPase cycle of Eg5, preventing the motor protein from generating the force required for microtubule sliding.[4] The S-enantiomer of this compound is the more active form.[5]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | [14] |

| Molecular Formula | C₁₄H₁₆N₂O₃S | [14] |

| Molecular Weight | 292.35 g/mol | [14] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Quantitative Data

The inhibitory activity of this compound and its derivatives against Eg5 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Compound | Assay Type | IC50 (µM) | Cell Line/Conditions | Reference |

| (±)-Monastrol | Eg5 ATPase Activity | 14 | [3] | |

| (S)-Monastrol | Eg5 ATPase Activity (basal) | ~2 | Eg5-367 and Eg5-437 constructs | [3] |

| (S)-Monastrol | Eg5 ATPase Activity (microtubule-stimulated) | 14 (Eg5-367), 4 (Eg5-437) | [3] | |

| (±)-Monastrol | hEg5-367H ATPase Activity | 5.2 ± 0.4 | [2] | |

| This compound | Mitotic Arrest | >50% reduction in centrosome separation at 50 µM | Ptk2 cells | [7] |

Experimental Protocols

Eg5 ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of this compound. A common method is a coupled enzyme assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified Eg5 motor domain protein

-

Microtubules (taxol-stabilized)

-

This compound

-

Assay Buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, NADH, PEP, PK, and LDH.

-

Add the desired concentration of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

-

Add the purified Eg5 protein to the mixture and incubate.

-

Initiate the reaction by adding ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Eg5.

-

Calculate the ATPase activity and determine the IC50 value for this compound by plotting the activity against a range of this compound concentrations.[15]

Microtubule Gliding Assay

This in vitro motility assay directly visualizes the effect of this compound on the ability of Eg5 to move microtubules.

Materials:

-

Purified Eg5 motor protein

-

Fluorescently labeled, taxol-stabilized microtubules

-

This compound

-

Motility Buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenging system, and DTT)

-

Glass coverslips and microscope slides to create flow chambers

-

Casein solution (for blocking the glass surface)

-

Fluorescence microscope with a camera for time-lapse imaging

Procedure:

-

Construct a flow chamber using a microscope slide and a coverslip.

-

Introduce a solution of casein into the chamber to block the glass surface and prevent non-specific binding of proteins.

-

Wash the chamber with motility buffer.

-

Introduce a solution of Eg5 motor protein into the chamber and allow it to adsorb to the casein-coated surface.

-

Wash out unbound Eg5 with motility buffer.

-

Introduce a solution of fluorescently labeled microtubules into the chamber.

-

Add the motility buffer containing ATP and the desired concentration of this compound (or DMSO control).

-

Observe and record the movement of microtubules using fluorescence microscopy. In the absence of this compound, microtubules will glide smoothly over the Eg5-coated surface. This compound will inhibit this movement.[16]

Mitotic Arrest Assay (Immunofluorescence)

This cell-based assay is used to visualize the characteristic monoastral spindle phenotype induced by this compound.

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

This compound

-

Cell culture medium and supplements

-

Coverslips

-

Fixative (e.g., cold methanol (B129727) or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with BSA)

-

Primary antibodies (e.g., anti-α-tubulin to visualize microtubules, anti-γ-tubulin for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for staining DNA)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere and grow.

-

Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a sufficient duration to induce mitotic arrest (e.g., 16-24 hours).[17] Include a DMSO-treated control.

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with primary antibodies against tubulin and a centrosomal marker.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype in the this compound-treated population compared to the control.[17][18]

Visualizations

Signaling Pathway: Mitotic Spindle Formation and Inhibition by this compound

Caption: this compound inhibits Eg5, preventing spindle pole separation and causing mitotic arrest.

Experimental Workflow: Characterizing this compound's Activity

Caption: Workflow for characterizing the biochemical and cellular effects of this compound.

Logical Relationship: Allosteric Inhibition of Eg5 by this compound

Caption: this compound binds to an allosteric site on Eg5, inhibiting its function.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex process of mitosis. Its high specificity for Eg5 allows for the targeted investigation of this motor protein's role in spindle assembly and function without the confounding off-target effects associated with tubulin-targeting agents. For drug development professionals, this compound serves as a crucial lead compound for the design and synthesis of novel anti-cancer drugs. The development of more potent and selective Eg5 inhibitors based on the this compound scaffold is an active area of research with the potential to yield a new class of anti-mitotic therapies with an improved therapeutic window. This technical guide provides a comprehensive resource for researchers and scientists working with or interested in the fascinating biology and therapeutic potential of this compound and Eg5 inhibition.

References

- 1. rupress.org [rupress.org]

- 2. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of this compound in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinesin-5 Eg5 is essential for spindle assembly, chromosome stability and organogenesis in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A pathway of structural changes produced by this compound binding to Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapid preparation of the mitotic kinesin Eg5 inhibitor this compound using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Monastrol: A Technical Guide to the Discovery and Application of a First-in-Class Mitotic Kinesin Eg5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Monastrol, a pivotal small molecule inhibitor of the mitotic kinesin Eg5. This compound was the first cell-permeable compound identified to specifically target the mitotic machinery without interacting with tubulin, representing a landmark in cell biology and cancer research.[1] Its discovery through a phenotype-based screen launched a new class of potential anti-cancer agents. This document details the key experiments that elucidated its function, provides structured quantitative data, and outlines detailed experimental protocols for its study and application.

Discovery and History

This compound was identified in 1999 by Thomas U. Mayer, Tarun M. Kapoor, and colleagues in the laboratory of Tim Mitchison through a phenotype-based screen of a chemical library.[2][3] The screen was designed to identify small molecules that could arrest mammalian cells in mitosis. The researchers observed that this compound induced a distinct phenotype: cells arrested in mitosis with monoastral spindles, where a radial array of microtubules is surrounded by a ring of chromosomes.[1] This was a significant departure from the effects of then-known anti-mitotic agents like taxol, which target tubulin.[4]

Subsequent research established that this compound specifically inhibits the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[2][3] This inhibition is allosteric, meaning this compound binds to a site on the Eg5 motor domain distinct from the ATP-binding site, thereby preventing ADP release and inhibiting microtubule gliding.[5] This discovery has made this compound an invaluable tool for studying the mechanisms of mitosis and has spurred the development of more potent and specific Eg5 inhibitors for therapeutic use.[6]

Mechanism of Action

This compound is a cell-permeable, reversible inhibitor of the Eg5 kinesin.[1][7] Its mechanism of action is highly specific; it does not inhibit other kinesins or interfere with microtubule polymerization.[7] The primary target, Eg5, is a plus-end directed motor protein that plays a crucial role in pushing the two spindle poles apart during mitosis.

By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the collapse of the forming bipolar spindle into a "monoaster."[4] This activates the spindle assembly checkpoint, a cellular surveillance mechanism, which in turn arrests the cell cycle in mitosis.[1][8] If the arrest is prolonged, it can ultimately lead to apoptosis (programmed cell death).[9][10]

The inhibition is stereospecific, with the (S)-enantiomer of this compound being a more potent inhibitor of Eg5 activity both in vitro and in vivo compared to the (R)-enantiomer.[11]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound from various studies.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 14 µM | Kinesin-5 (KIF11/Eg5) | [9] |

| 6.1 µM | Eg5 ATPase activity in HeLa cells | [9] | |

| EC50 | 1.2 µM | Mitotic arrest (doubling DNA content) in HCT116 cells | [9] |

| 1.5 µM | Increase in phospho-histone H3 in HCT116 cells | [9] | |

| Effective Concentration | 100 µM | Saturating dose for monoastral spindle formation in BS-C-1 cells | [1] |

| 50 µM | >50% reduction in centrosome separation in BS-C-1 cells | [1] |

Key Experiments and Protocols

Cell-Based Phenotypic Screening for Mitotic Arrest

This protocol describes the foundational experiment that led to the discovery of this compound.

Objective: To identify small molecules that cause mitotic arrest.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., BS-C-1 monkey epithelial kidney cells) in appropriate growth medium at 37°C and 5% CO2.[1]

-

Compound Treatment: Add compounds from a chemical library to the cells at a desired screening concentration. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a period sufficient to allow for cell cycle progression into mitosis (e.g., 4-12 hours).[1]

-

Fixation and Staining: Fix the cells and stain for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody).

-

Microscopy: Analyze the cells using fluorescence microscopy to identify compounds that induce a significant increase in the mitotic index and/or abnormal mitotic spindle morphologies. This compound was identified by its characteristic monoastral spindle phenotype.[1]

Cell Cycle Synchronization and Analysis

This protocol is used to study the specific effects of this compound on cell cycle progression.

Objective: To determine if this compound affects phases of the cell cycle other than mitosis.

Methodology:

-

Cell Synchronization: Synchronize BS-C-1 cells at the G1/S boundary using a double thymidine (B127349) block.[1][9]

-

Release and Treatment: Release the cells from the second block into fresh medium containing either this compound (e.g., 100 µM) or a vehicle control (DMSO).[1][9]

-

Time-Course Analysis: At various time points after release, fix the cells and stain for DNA and microtubules.

-

Analysis: Determine the percentage of cells in mitosis at each time point. The finding that this compound-treated cells enter mitosis with the same kinetics as control cells demonstrates its mitosis-specific effect.[1]

In Vitro Eg5 Motility Assay

This biochemical assay directly assesses the inhibitory effect of this compound on the motor activity of Eg5.

Objective: To determine if this compound directly inhibits the microtubule-gliding activity of Eg5.

Methodology:

-

Protein Purification: Purify recombinant Eg5 motor domain.

-

Microtubule Preparation: Polymerize fluorescently labeled microtubules.

-

Motility Chamber Preparation: Create a flow chamber on a microscope slide and coat it with Eg5.

-

Assay: Introduce fluorescently labeled microtubules and ATP into the chamber in the presence of varying concentrations of this compound or a vehicle control.

-

Microscopy: Observe the movement of microtubules using time-lapse fluorescence microscopy. Inhibition of microtubule gliding in the presence of this compound indicates a direct effect on Eg5 motor activity.

Synthesis of this compound

This compound is synthesized via a one-pot Biginelli reaction.[5][12] This multicomponent reaction involves the condensation of 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea (B124793) in the presence of a catalytic amount of acid (e.g., HCl) in refluxing ethanol.[5][13] More recently, microwave-assisted synthesis methods have been developed to shorten the reaction time and improve yields.[14]

Visualizations

References

- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [medbox.iiab.me]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound-mitosis-inhibitor [timtec.net]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. Rapid preparation of the mitotic kinesin Eg5 inhibitor this compound using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Monastrol: A Technical Guide to Cell Permeability and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, has garnered significant attention in cancer research due to its specific mechanism of action that disrupts the formation of the bipolar spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells. A critical aspect of the therapeutic potential of any drug candidate lies in its ability to reach its target in sufficient concentrations, a function of its cell permeability and overall bioavailability. While this compound is widely cited as a "cell-permeable" compound, a thorough review of publicly available literature reveals a notable absence of specific quantitative data on its permeability coefficients (e.g., Caco-2 Papp values) and in vivo pharmacokinetic parameters.

This technical guide aims to provide a comprehensive overview of the current understanding of this compound's cell permeability and bioavailability. In the absence of direct data for this compound, this guide will present relevant information on a structurally related derivative to offer insights into the potential pharmacokinetic profile of this class of compounds. Furthermore, detailed experimental protocols for assessing cell permeability are provided to aid researchers in the evaluation of this compound and its analogs.

Cell Permeability of this compound

This compound's effectiveness in cell-based assays is a strong indicator of its ability to cross the cell membrane.[1][2] However, specific quantitative metrics from standard assays like the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) are not readily found in the published literature. These assays are crucial for predicting in vivo drug absorption.

A study investigating the interaction of this compound with P-glycoprotein (Pgp), a key efflux transporter that can limit drug bioavailability, concluded that this compound is a weak inhibitor and not a significant substrate of Pgp.[3] This suggests that its cell permeability is unlikely to be substantially limited by Pgp-mediated efflux, a favorable characteristic for a drug candidate.

Bioavailability and Pharmacokinetics: A Look at a this compound Derivative

While pharmacokinetic data for this compound is not publicly available, a study on a this compound derivative, LaSOM 65 (5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2-(1H)-thione), provides valuable insights into the potential in vivo behavior of this class of compounds. The following table summarizes the pharmacokinetic parameters of LaSOM 65 in Wistar rats after intravenous and oral administration.

| Pharmacokinetic Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Oral (30 mg/kg) |

| Half-life (t½) | 1.75 ± 0.71 h | - | - |

| Clearance (CL) | 0.85 ± 0.18 L/h/kg | - | - |

| Volume of Distribution (Vd) | 1.76 ± 0.24 L/kg | - | - |

| Cmax | - | 1.2 ± 0.3 µg/mL | 3.5 ± 0.8 µg/mL |

| Tmax | - | 1.5 ± 0.5 h | 2.0 ± 0.7 h |

| AUC (0-t) | - | 5.8 ± 1.2 µg.h/mL | 18.2 ± 3.5 µg.h/mL |

| Oral Bioavailability (F%) | - | Good (Implied) | Good (Implied) |

Data from a study on the this compound derivative LaSOM 65. It is important to note that these values may not be directly extrapolated to this compound itself.

The study on LaSOM 65 indicated good oral bioavailability and linear pharmacokinetics. The compound distributed well into lung and fatty tissues. These findings suggest that compounds with a this compound scaffold have the potential for favorable pharmacokinetic profiles.

Experimental Protocols

To facilitate further research into the cell permeability of this compound and its analogs, detailed protocols for two standard in vitro assays are provided below.

Caco-2 Permeability Assay Protocol

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.

1. Cell Culture:

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Culture medium is changed every 2-3 days.

2. Monolayer Integrity Assessment:

-

Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).

-

The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed to confirm the tightness of the junctions.

3. Permeability Assay (Apical to Basolateral - A to B):

-

The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical and basolateral sides, and the cells are equilibrated.

-

The transport buffer on the apical side is replaced with a solution containing the test compound (e.g., 10 µM this compound) and a zero-permeability marker.

-

Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

-

The volume removed is replaced with fresh transport buffer.

4. Permeability Assay (Basolateral to Apical - B to A):

-

The procedure is the same as the A to B assay, but the test compound is added to the basolateral side, and samples are collected from the apical side. This is done to assess active efflux.

5. Sample Analysis:

-

The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

6. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

-

The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

PAMPA is a non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.

1. Plate Preparation:

-

A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

-

An acceptor plate is filled with acceptor buffer.

2. Assay Procedure:

-

A solution of the test compound (e.g., 10 µM this compound) in donor buffer is added to the wells of the donor plate.

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

The plate sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

3. Sample Analysis:

-

After incubation, the donor and acceptor plates are separated.

-

The concentration of the test compound in both the donor and acceptor wells is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

4. Data Analysis:

-

The effective permeability (Pe) is calculated using the following formula: Pe (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * A * t) Where:

-

[Drug]acceptor is the concentration of the drug in the acceptor well.

-

[Drug]equilibrium is the theoretical equilibrium concentration.

-

VA is the volume of the acceptor well.

-

VD is the volume of the donor well.

-

A is the filter area.

-

t is the incubation time.

-

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental workflow for assessing cell permeability, the following diagrams are provided.

References

The Role of Monastrol in Inducing Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol, a small, cell-permeable dihydropyrimidine, has emerged as a critical tool in cell biology and a lead compound in the development of novel anticancer therapeutics. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or KSP) allows for the targeted disruption of mitosis, leading to cell cycle arrest and, in many cancer cell lines, apoptosis. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, detailed experimental protocols for its study, and quantitative data on its effects, offering a comprehensive resource for professionals in the field.

Introduction

Traditional antimitotic agents, such as taxanes and vinca (B1221190) alkaloids, target tubulin dynamics, affecting microtubules in both dividing and non-dividing cells and often leading to significant side effects. This compound represents a paradigm shift, targeting a specific mitotic motor protein, Eg5, which is essential for the formation and maintenance of the bipolar spindle but is largely dispensable in non-dividing cells.[1][2] This specificity makes Eg5 an attractive target for cancer therapy.[3] this compound arrests cells in mitosis by inhibiting Eg5, which results in the formation of a characteristic monoastral spindle—a radial array of microtubules with a ring of chromosomes.[1][4] This guide will explore the core mechanisms of this compound-induced mitotic arrest and provide practical information for its application in research and drug development.

Mechanism of Action: Allosteric Inhibition of Eg5

This compound functions as a specific, reversible, and allosteric inhibitor of the Eg5 kinesin.[5][6] Eg5 is a plus-end-directed motor protein that plays a crucial role in pushing the two spindle poles apart during prophase and maintaining their separation throughout mitosis.

Key aspects of this compound's mechanism of action include:

-

Allosteric Binding: Unlike many enzyme inhibitors that compete with the natural substrate (ATP in the case of kinesins), this compound binds to a novel allosteric site on the Eg5 motor domain.[3][5] This binding event induces a conformational change in the protein.

-

Inhibition of ADP Release: The primary mechanism of inhibition is the slowing of microtubule-stimulated ADP release from the Eg5 motor domain.[5][7] This traps Eg5 in a weakly-bound state to the microtubule, preventing the motor from completing its mechanochemical cycle and generating force.

-

Formation of Monoastral Spindles: The inhibition of Eg5's outward pushing force prevents the separation of the centrosomes. This results in the collapse of the nascent bipolar spindle into a "monoaster" where both centrosomes are located at the center of a radial microtubule array, surrounded by the chromosomes.[1][8]

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of improperly attached chromosomes (often with syntelic attachments, where both sister kinetochores are attached to microtubules from the same pole) in this compound-treated cells activates the Spindle Assembly Checkpoint (SAC).[1][9] This checkpoint delays the onset of anaphase until all chromosomes are correctly attached to the bipolar spindle. The localization of proteins like Mad2 to kinetochores in this compound-arrested cells is indicative of SAC activation.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest induced by this compound can trigger the intrinsic apoptotic pathway in many cancer cell lines.[9][10] However, the induction of apoptosis can occur even in the absence of a functional spindle checkpoint, suggesting alternative cell death pathways are activated following Eg5 inhibition.[10]

Quantitative Data on this compound's Effects

The efficacy of this compound in inducing mitotic arrest and inhibiting Eg5 has been quantified across various studies and cell lines. The following table summarizes key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Eg5 Inhibition) | HeLa | 6.1 µM | [4] |

| Human Eg5 | 14 µM | [4] | |

| EC50 (Mitotic Arrest) | HCT116 | 1.2 µM (DNA content) | [4] |

| HCT116 | 1.5 µM (phospho-histone H3) | [4] | |

| Effective Concentration for Mitotic Arrest | HeLa | 100 µmol/L | [10] |

| BS-C-1 | 100 µM | [1] | |

| Inhibition of Centrosome Separation | Epithelial Cells | >50% at 50 µM, complete at 100 µM | [8] |

| Basal ATPase Activity Inhibition | Monomeric Eg5 | Apparent Kd,S ~2 µM | [2] |

Experimental Protocols

The study of this compound's effects on mitosis involves a range of cell biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cell Culture and Synchronization

-

Cell Lines: HeLa (human cervical cancer), BS-C-1 (monkey kidney epithelial), and HCT116 (human colon cancer) cells are commonly used.[4][10][11]

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[12]

-

Double Thymidine (B127349) Block for Synchronization: To enrich for a population of cells entering mitosis, a double thymidine block is often employed.

-

Incubate exponentially growing cells in media containing 2 mM thymidine for 16-18 hours. This arrests cells at the G1/S boundary.

-

Wash the cells and release them into normal growth medium containing 24 µM deoxycytidine for 9 hours to allow them to proceed through S phase.

-

Add 2 mM thymidine again for 16-18 hours to arrest the cells in early S phase.

-

Release the cells into normal growth medium. This compound (e.g., 100 µM) or a DMSO control can be added at the time of release. Cells will then proceed synchronously into mitosis.[1][4]

-

Immunofluorescence Microscopy for Spindle Analysis

-

Cell Plating: Plate cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 µM) for a specified time (e.g., 4-16 hours) to induce mitotic arrest.

-

Fixation: Gently wash the cells with PBS and fix with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 3% BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and pericentrin (for centrosomes) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with DAPI or Hoechst stain for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells in a culture dish with this compound. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cell populations in G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. An increase in the 4N peak indicates a G2/M arrest.

In Vitro ATPase Assay

-

Protein Purification: Purify recombinant human Eg5 motor domain.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA).

-

Assay: In the presence and absence of microtubules, mix the Eg5 protein with varying concentrations of this compound. Initiate the reaction by adding ATP.

-

Detection: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) over time using a colorimetric assay (e.g., malachite green). The data can be used to determine the IC50 of this compound for Eg5's ATPase activity.[5]

Visualizing this compound's Impact: Signaling Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key molecular interactions and experimental procedures.

Caption: Mechanism of this compound-induced mitotic arrest.

Caption: General workflow for studying this compound's effects.

Conclusion and Future Directions

This compound's specific inhibition of Eg5 has provided invaluable insights into the mechanics of mitosis and the functioning of the spindle assembly checkpoint.[1][13] Its reversibility and targeted action make it a superior tool for cell cycle studies compared to broadly acting microtubule poisons.[4][11] For drug development professionals, this compound serves as a crucial lead compound. The development of second-generation Eg5 inhibitors with higher potency and improved pharmacokinetic profiles is an active area of research, with several compounds having entered clinical trials. Understanding the nuances of this compound's interaction with Eg5 and the cellular responses to its inhibition will continue to fuel the discovery of more effective and less toxic cancer therapies.

References

- 1. Probing Spindle Assembly Mechanisms with this compound, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Induction of apoptosis by this compound, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. rupress.org [rupress.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Probing spindle assembly mechanisms with this compound, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Monastrol: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol is a cell-permeable small molecule that has garnered significant attention in cancer research due to its specific and reversible inhibition of the mitotic kinesin Eg5 (also known as KIF11).[1][2] This inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, making this compound a valuable tool for studying mitosis and a promising lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, is a dihydropyrimidine (B8664642) derivative.[1] It is a chiral molecule and is typically synthesized and studied as a racemic mixture, although the (S)-enantiomer has been shown to be the more active inhibitor of Eg5.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl 4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate[1] |

| Chemical Formula | C₁₄H₁₆N₂O₃S[1] |

| Molecular Weight | 292.35 g/mol [1] |

| CAS Number | 329689-23-8[1] |

| SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C[5] |

| InChI | InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 185-187 °C[6] |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 20 mM in ethanol (B145695). Soluble in DMF at 20 mg/mL.[7] Soluble in a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/mL.[7] |

| Appearance | Pale yellow powder[6] |

Pharmacological Properties and Mechanism of Action

This compound's primary pharmacological effect is the inhibition of the plus-end-directed motor protein Eg5, which is essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] Unlike many other anti-mitotic agents that target tubulin, this compound does not affect microtubule polymerization.[4]

Mechanism of Eg5 Inhibition

This compound acts as an allosteric inhibitor of Eg5.[2] It binds to a novel, induced-fit pocket on the motor domain, distinct from the ATP and microtubule binding sites.[2][5] This binding event triggers a conformational change in Eg5, which leads to:

-

Inhibition of ADP Release: this compound stabilizes the Eg5-ADP complex, thereby inhibiting the release of ADP, a critical step in the kinesin motor cycle.[2][8]

-

Weakened Microtubule Affinity: this compound-bound Eg5 exhibits a reduced affinity for microtubules.[1]

-

Inhibition of ATPase Activity: By slowing product release and weakening microtubule binding, this compound effectively inhibits the microtubule-stimulated ATPase activity of Eg5.[1][2]

The following diagram illustrates the proposed mechanism of Eg5 inhibition by this compound.

Caption: Allosteric inhibition of Eg5 by this compound leads to mitotic arrest.

Cellular Effects and Potency

The inhibition of Eg5 by this compound prevents the separation of centrosomes, leading to the formation of a monoastral spindle where a radial array of microtubules is surrounded by a ring of chromosomes.[3] This ultimately activates the spindle assembly checkpoint and causes cell cycle arrest in mitosis.[7] The potency of this compound varies depending on the assay and cell line.

Table 3: IC₅₀ Values of this compound

| Assay / Cell Line | IC₅₀ (µM) | Notes |

| Eg5 ATPase Activity (in vitro) | 14 | Racemic mixture[9] |

| Eg5 ATPase Activity (in vitro) | 6.1 | |

| HeLa Cells (Cell-based) | 111 ± 25 | [6] |

| MCF-7 Cells (Cell-based) | 88 ± 23 | [6] |

| HCT116 Cells (Mitotic Arrest) | EC₅₀ = 23.9 | [9] |

Experimental Protocols

Eg5 ATPase Activity Assay

This protocol is adapted from methods described in the literature to determine the effect of this compound on the ATPase activity of Eg5.[10][11]

Materials:

-

Purified Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATPase buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP (containing a trace amount of [γ-³²P]ATP)

-

This compound stock solution (in DMSO)

-

Quench solution (e.g., perchloric acid)

-

Scintillation fluid

Procedure:

-

Prepare reaction mixtures containing ATPase buffer, microtubules, and varying concentrations of this compound (or DMSO for control).

-

Add the Eg5 motor domain to the reaction mixtures and incubate for a specified time at a controlled temperature (e.g., 25 °C).

-

Initiate the reaction by adding ATP.

-

At various time points, take aliquots of the reaction and stop them by adding to the quench solution.

-

Separate the released inorganic phosphate (B84403) ([³²P]Pi) from the unhydrolyzed ATP using a suitable method (e.g., charcoal binding or thin-layer chromatography).

-

Quantify the amount of [³²P]Pi using liquid scintillation counting.

-

Plot the amount of product formed over time to determine the initial velocity of the reaction.

-

Plot the initial velocities against the this compound concentration and fit the data to determine the IC₅₀ value.

Caption: A generalized workflow for determining the IC₅₀ of this compound on Eg5 ATPase activity.

Immunofluorescence Staining of Mitotic Spindles

This protocol outlines the steps to visualize the effect of this compound on mitotic spindle formation in cultured cells.[12]

Materials:

-

Cultured cells (e.g., HeLa, U2OS) grown on coverslips

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the desired concentration of this compound (e.g., 100 µM) or DMSO (control) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with primary antibodies diluted in blocking buffer.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer, protected from light.

-

Wash the cells to remove unbound secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.[13][14]

Materials:

-

Cultured cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium iodide (PI) staining solution

Procedure:

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest the cells (including any floating cells) and pellet them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Pellet the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A and incubate to degrade RNA.

-

Add PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationships in this compound's Action

The following diagram illustrates the logical progression from the molecular interaction of this compound with Eg5 to the ultimate cellular phenotype.

Caption: The cascade of events from this compound binding to cellular outcome.

Conclusion

This compound remains a cornerstone tool for dissecting the complexities of mitosis and a valuable scaffold for the design of novel Eg5 inhibitors with therapeutic potential. Its well-characterized mechanism of action, coupled with its specific cellular phenotype, provides a robust platform for further investigation into the roles of Eg5 in both normal and pathological cell division. This guide provides a comprehensive resource for researchers to effectively utilize this compound in their studies and to build upon the existing knowledge to advance the field of mitotic research and cancer drug development.

References

- 1. This compound inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that this compound is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Small-molecule and mutational analysis of allosteric Eg5 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound derivatives: in silico and in vitro cytotoxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

The Impact of Monastrol on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monastrol, a dihydropyrimidine-based small molecule, has emerged as a critical tool in cell biology and a lead compound in anticancer drug development. Its high specificity as an allosteric inhibitor of the mitotic kinesin Eg5 allows for the targeted disruption of mitotic progression without directly affecting the microtubule polymer itself. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on microtubule-associated processes, and detailed protocols for key experimental assays.

Introduction: The Role of Eg5 in Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the accurate segregation of chromosomes into daughter cells. The proper formation and function of the bipolar spindle are orchestrated by a host of microtubule-associated proteins (MAPs) and molecular motors.

Among these, the kinesin-5 family member, Eg5 (also known as KIF11 or KSP), plays a crucial role. Eg5 is a homotetrameric, plus-end-directed motor protein that is essential for establishing and maintaining the bipolarity of the mitotic spindle.[1][2] It functions by crosslinking antiparallel microtubules in the spindle midzone and sliding them apart, thereby pushing the spindle poles away from each other.[2] Inhibition of Eg5 function prevents the separation of centrosomes and leads to the collapse of the bipolar spindle, resulting in a characteristic "monoastral" spindle phenotype and subsequent mitotic arrest.[2][3]

This compound: A Specific Inhibitor of Eg5

This compound was identified as the first cell-permeable small molecule that specifically inhibits the mitotic machinery without directly targeting tubulin.[3] Unlike taxanes and vinca (B1221190) alkaloids, which interfere with microtubule polymerization and depolymerization, this compound's effects are mediated exclusively through its interaction with Eg5.[3] This specificity makes it an invaluable tool for studying the precise role of Eg5 in mitosis and a promising candidate for targeted cancer therapy.

Mechanism of Action: Allosteric Inhibition

This compound acts as a non-competitive, allosteric inhibitor of Eg5.[4] It binds to a specific, induced-fit pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites.[4] This binding event locks the Eg5 motor in a state with low affinity for microtubules and inhibits its ATPase activity by slowing down the rate of ADP release.[4][5] The S-enantiomer of this compound is the more potent inhibitor of Eg5 activity.[6]

The following diagram illustrates the allosteric inhibition of Eg5 by this compound:

Quantitative Effects of this compound on Microtubule Dynamics

The interaction of this compound with Eg5 has been extensively characterized, yielding a wealth of quantitative data. These data are crucial for understanding the potency and mechanism of inhibition and for designing experiments to probe Eg5 function.

Inhibition of Eg5 ATPase Activity

This compound inhibits both the basal and microtubule-stimulated ATPase activity of Eg5. The half-maximal inhibitory concentration (IC50) varies depending on the specific Eg5 construct and the presence or absence of microtubules.

| Eg5 Construct | Condition | IC50 (µM) | Reference |

| Human Eg5 (Kinesin-5/KIF11) | - | 14 | [7][8] |

| Human Eg5-367H | + Microtubules | 6.1 ± 0.7 | [9] |

| Human Eg5 (HeLa cells) | Cell-based | 6.1 | [7] |

| Racemic this compound (in vitro) | - | ~50-60 | [10] |

| (S)-Monastrol | Basal ATPase | 1.7 | [10] |

| (R)-Monastrol | Basal ATPase | 8.2 | [10] |

| Eg5 19-359 | + Microtubules | 50 | [4] |

| Eg5 19-359 | - Microtubules | 22 | [4] |

| Eg5 2-386 | + Microtubules | 6 | [4] |

| Eg5 2-386 | - Microtubules | 16 | [4] |

Binding Affinity and Dissociation Constants

This compound affects the binding of Eg5 to microtubules. The dissociation constant (Kd) provides a measure of the affinity of Eg5 for microtubules in the presence and absence of the inhibitor.

| Parameter | Condition | Value | Reference |

| Kd (Eg5 for Microtubules) | Control | 0.07 ± 0.03 µM | [5] |

| Kd (Eg5 for Microtubules) | + S-Monastrol | 2.3 ± 0.2 µM | [5] |

| Apparent Kd (S-Monastrol for Eg5-367) | - Microtubules | ~2 µM | [5] |

| Apparent Kd (S-Monastrol for Eg5-437) | - Microtubules | ~2 µM | [5] |

| Apparent Kd (S-Monastrol for Eg5-367) | + Microtubules | 14 µM | [5] |

| Apparent Kd (S-Monastrol for Eg5-437) | + Microtubules | 4 µM | [5] |

Effects on ATPase Cycle Kinetics

This compound significantly alters the kinetics of the Eg5 ATPase cycle, primarily by slowing product release.

| Kinetic Parameter | Eg5 Construct | Control | + S-Monastrol | Reference |

| Basal ATP Turnover Rate (s⁻¹) | Eg5-367 | 0.02 | 0.001 | [5] |

| Basal ATP Turnover Rate (s⁻¹) | Eg5-437 | 0.001 | 0.0005 | [5] |

| MT-stimulated ATPase Rate (s⁻¹) | Eg5-367 | 5.3 | 1.0 | [5] |

| MT-stimulated ATPase Rate (s⁻¹) | Eg5-437 | 3.7 | 0.3 | [5] |

Experimental Protocols

To aid researchers in studying the effects of this compound on microtubule dynamics, this section provides detailed methodologies for key in vitro and cell-based assays.

In Vitro Microtubule Gliding Assay

This assay visualizes the movement of microtubules propelled by surface-adsorbed Eg5 motors and is used to assess the inhibitory effect of this compound on motor activity.

Materials:

-

Purified Eg5 motor protein

-

Anti-Eg5 antibody

-

Casein solution (e.g., 1 mg/mL)

-

Fluorescently labeled, taxol-stabilized microtubules

-

Motility buffer (e.g., BRB80, MgCl₂, ATP, ATP regeneration system)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Microscope slides and coverslips

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Chamber Preparation:

-

Construct a flow chamber using a microscope slide and a coverslip.

-

Introduce anti-Eg5 antibody into the chamber and incubate for 5 minutes.

-

Wash the chamber with buffer.

-

Block the surface with casein solution for 5 minutes.

-

Wash the chamber with buffer.

-

Introduce purified Eg5 motor protein and incubate for 5 minutes to allow binding to the antibody-coated surface.

-

Wash away unbound motor protein.

-

-

Motility Assay:

-

Introduce fluorescently labeled microtubules into the chamber and allow them to bind to the immobilized Eg5 motors.

-

Perfuse the chamber with motility buffer containing ATP and either this compound at the desired concentration or DMSO as a control.

-

-

Imaging and Analysis:

-

Immediately begin acquiring time-lapse images of the microtubules using a TIRF microscope.

-

Track the movement of individual microtubules over time using appropriate software.

-

Calculate the gliding velocity for both the this compound-treated and control conditions.

-

Microtubule Co-sedimentation Assay

This assay is used to quantify the binding of Eg5 to microtubules in the presence and absence of this compound.

Materials:

-

Purified Eg5 motor protein

-

Taxol-stabilized microtubules

-

Binding buffer (e.g., BRB80 with appropriate supplements)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Ultracentrifuge with a suitable rotor

-

SDS-PAGE equipment and reagents

Procedure:

-

Reaction Setup:

-

In separate microcentrifuge tubes, combine purified Eg5 with a fixed concentration of taxol-stabilized microtubules.

-

Add this compound to the experimental tubes to the desired final concentration. Add an equivalent volume of DMSO to the control tubes.

-

Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.[5]

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the microtubules and any bound protein.[5]

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) and quantify the amount of Eg5 in the supernatant and pellet fractions using densitometry.

-

The fraction of bound Eg5 can be calculated and used to determine the dissociation constant (Kd).

-

Steady-State ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of varying concentrations of this compound.

Materials:

-

Purified Eg5 motor protein

-

Taxol-stabilized microtubules (for microtubule-stimulated activity)

-

ATPase reaction buffer

-

ATP (including a radiolabeled tracer like [γ-³²P]ATP or a coupled enzymatic assay system)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Thin-layer chromatography (TLC) plates (for radiolabeled assay) or a spectrophotometer (for coupled assay)

Procedure (using radiolabeled ATP):

-

Reaction Setup:

-

Prepare reaction mixtures containing Eg5, reaction buffer, and microtubules (if measuring stimulated activity).

-

Add varying concentrations of this compound or DMSO to the reactions.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

-

-

Time Course and Quenching:

-

At various time points, take aliquots of the reaction and quench them (e.g., with acid) to stop the reaction.

-

-

Product Separation and Quantification:

-

Spot the quenched aliquots onto TLC plates.

-

Separate the unreacted [γ-³²P]ATP from the released [³²P]Pi using an appropriate solvent system.

-

Quantify the amount of product formed using a phosphorimager or scintillation counting.

-

-

Data Analysis:

-

Plot the amount of product formed over time to determine the initial reaction velocity.

-

Plot the velocities as a function of this compound concentration to determine the IC50 value.

-